Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c14-11-8-16(7-6-15-12(11)17)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCSGJAVJCCSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C(=O)N1)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624485 | |

| Record name | Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784156-97-4 | |

| Record name | Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 784156-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate: A Multi-Modal Analytical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the rigorous and unambiguous structural characterization of synthetic intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, a key building block possessing a chiral center and multiple functional groups, presents a unique analytical challenge. This guide provides a comprehensive, field-proven framework for its complete structural elucidation and purity assessment. We move beyond mere procedural lists to explain the causality behind experimental choices, integrating a suite of orthogonal analytical techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy, supplemented by advanced methods for absolute configuration and purity. Each protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

The Strategic Importance of Structural Verification

This compound is a heterocyclic compound featuring a seven-membered diazepane ring, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] The molecule's utility as a pharmaceutical intermediate means that its structural integrity—identity, purity, and stereochemistry—directly impacts the quality of the final Active Pharmaceutical Ingredient (API).[3][] Impurities or structural misinterpretations at this stage can lead to failed clinical trials, unforeseen side effects, or significant delays in drug development.[5][6]

This guide outlines the synergistic application of modern analytical techniques to provide an irrefutable structural dossier for this molecule.

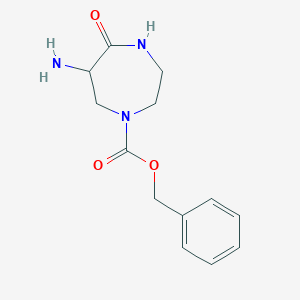

Caption: Molecular structure and key functional components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for assembling the molecular framework, providing unambiguous information about the connectivity of atoms.[7] High-field NMR (≥400 MHz) is essential for resolving the complex spin systems of the diazepane ring.[7]

Expertise in Action: Why NMR is Indispensable

For a molecule with multiple CH₂ groups in a flexible seven-membered ring and overlapping signals, 1D NMR alone is insufficient.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable for complete assignment and verification.

Experimental Protocol: A Self-Validating Workflow

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the observation of exchangeable N-H protons.[7]

-

Internal Standard: Use Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[7]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1]

-

¹H NMR Acquisition: Set a spectral width from 0-12 ppm. Acquire a sufficient number of scans for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms.

-

2D NMR: Perform COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) experiments to establish connectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arborpharmchem.com [arborpharmchem.com]

- 5. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate. The content herein is curated for professionals in chemical research and drug development, offering in-depth insights into the molecular structure and potential applications of this compound.

Introduction: The 1,4-Diazepan-5-one Scaffold

The 1,4-diazepan-5-one core is a significant heterocyclic scaffold in medicinal chemistry. Diazepine derivatives are known to exhibit a wide range of biological activities, including but not limited to anticonvulsant, anxiolytic, sedative, and antidepressive properties.[1][2] The strategic placement of functional groups on the diazepane ring allows for the fine-tuning of its pharmacological profile. This compound, with its protected amine and additional amino group, represents a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. The benzyloxycarbonyl (Cbz) protecting group offers stability under various conditions and allows for selective deprotection, making it a valuable tool in multi-step organic synthesis.[3][4]

Molecular Structure and Properties

The chemical structure of this compound combines the seven-membered diazepanone ring with a benzyl carbamate protecting group at the N-1 position and an amino group at the C-6 position.

Caption: Chemical structure of this compound.

Table 1: Core Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 784156-97-4 | [5] |

| Molecular Formula | C₁₃H₁₇N₃O₃ | [5] |

| Molecular Weight | 263.30 g/mol | [6] |

| Physical Form | White to Yellow Solid | |

| Purity | Approximately 95% | [6] |

| Storage | 2-8 °C | |

| InChI Key | SDCSGJAVJCCSOZ-UHFFFAOYSA-N | [6] |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical)

-

Ugi Reaction: To a solution of N-Cbz-ethylenediamine in methanol, add glyoxylic acid, a primary amine (e.g., benzylamine), and an isocyanide (e.g., cyclohexyl isocyanide). Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude acyclic Ugi product.

-

Cyclization: Dissolve the crude Ugi product in an appropriate solvent such as toluene. Add triphenylphosphine and heat the mixture to reflux to initiate the Staudinger/aza-Wittig reaction. Monitor the reaction by thin-layer chromatography.

-

Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Characterization and Analysis

Due to the lack of publicly available experimental data for this specific compound, the following characterization data is predicted based on the analysis of analogous structures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.3 ppm).- Methylene protons of the benzyl group (singlet, ~5.1 ppm).- Protons on the diazepane ring (multiplets in the range of 2.5-4.0 ppm).- Amine protons (broad singlet, variable chemical shift). |

| ¹³C NMR | - Carbonyl carbons of the carbamate and amide (~155 and ~170 ppm, respectively).- Aromatic carbons of the benzyl group (~127-136 ppm).- Methylene carbon of the benzyl group (~67 ppm).- Aliphatic carbons of the diazepane ring (~40-60 ppm). |

| IR (Infrared) Spectroscopy | - N-H stretching vibrations of the amine and amide (~3300-3400 cm⁻¹).- C=O stretching of the amide and carbamate (~1650 and ~1700 cm⁻¹, respectively).- Aromatic C-H stretching (~3030 cm⁻¹).- Aliphatic C-H stretching (~2850-2950 cm⁻¹). |

| Mass Spectrometry (MS) | - Expected [M+H]⁺ ion at m/z 264.13. |

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its functional groups: the Cbz-protected amine, the secondary amine within the ring, the amide carbonyl, and the primary amino group.

-

Cbz Group: The benzyloxycarbonyl group is stable to a range of conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[4] This allows for the selective deprotection of the N-1 position.

-

Amino Group: The primary amino group at the C-6 position is nucleophilic and can undergo various reactions such as acylation, alkylation, and condensation.

-

Ring System: The diazepanone ring is generally stable, but strong acidic or basic conditions could potentially lead to hydrolysis of the amide bond.

For optimal stability, the compound should be stored at the recommended temperature of 2-8 °C, protected from light and moisture.

Potential Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature, with a free primary amine and a protected secondary amine, allows for sequential and site-selective modifications. This makes it an attractive starting material for the generation of libraries of diazepanone derivatives for high-throughput screening in drug discovery programs. The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, and derivatives have been investigated for a multitude of therapeutic applications.[2][7]

Conclusion

This compound is a chemically interesting and synthetically versatile molecule. While specific experimental data for this compound is limited in the public domain, its properties and reactivity can be reliably inferred from the well-established chemistry of the 1,4-diazepan-5-one scaffold and the benzyloxycarbonyl protecting group. This guide provides a solid foundation for researchers and scientists looking to utilize this compound in their synthetic endeavors and drug discovery efforts.

References

- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. scbt.com [scbt.com]

- 6. 6-Amino-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate IUPAC name and CAS number

An In-Depth Technical Guide to Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific research on this molecule is not extensively published, this guide synthesizes information on its core structure, plausible synthetic routes based on established methodologies for analogous compounds, and its potential applications derived from the known biological activities of the 1,4-diazepine scaffold.

Compound Identification and Physicochemical Properties

-

IUPAC Name: this compound[1]

-

Alternate IUPAC Name: 6-Amino-5-oxo-[2][3]diazepane-1-carboxylic acid benzyl ester[2][4]

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C13H17N3O3 | [4] |

| Molecular Weight | 263.29 g/mol | [2][6] |

| Appearance | White to Yellow Solid | [1] |

| Purity | >95% (Commercially available) | [1][2] |

| Storage Temperature | 2-8 °C | [1] |

The 1,4-Diazepan-5-one Core: A Privileged Scaffold in Medicinal Chemistry

The core of the title compound is a 1,4-diazepan-5-one moiety. The seven-membered diazepine ring system is recognized as a "privileged structure" in drug discovery. This is due to its conformational flexibility, which allows it to interact with a wide range of biological targets. Derivatives of 1,4-diazepines have shown a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.

The presence of the oxo group and the amino substituent on the diazepane ring provides key functional handles for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. The amino group, in particular, can serve as a point of attachment for various side chains or can be involved in crucial hydrogen bonding interactions with target proteins.

The Role of the Benzyloxycarbonyl (Cbz) Protecting Group

The nitrogen at the 1-position of the diazepane ring is protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a classic and widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[][8][9]

Key Features of the Cbz Group:

-

Stability: The Cbz group is stable to a wide range of reaction conditions, including basic and mildly acidic media, which allows for selective manipulation of other functional groups within the molecule.[8]

-

Facile Removal: It can be readily removed under mild conditions by catalytic hydrogenolysis (e.g., H2, Pd/C), which typically does not affect other functional groups that are sensitive to harsher deprotection methods.[8][9]

The Cbz group in this compound serves to mask the reactivity of the N-1 nitrogen, allowing for selective reactions at the N-4 nitrogen or the C-6 amino group. This is a crucial strategic consideration in a multi-step synthesis of more complex molecules.

General Protocol for Cbz Deprotection (Hydrogenolysis)

The following is a representative experimental protocol for the removal of the Cbz protecting group.

Objective: To deprotect the N-1 position of the diazepane ring.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H2) source

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable reaction flask, dissolve this compound (1.0 equivalent) in methanol or ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product, 6-amino-1,4-diazepan-5-one.

Caption: Proposed Synthetic Pathway

Potential Applications in Research and Drug Development

Given the established biological significance of the 1,4-diazepine scaffold, this compound represents a valuable starting point for the development of novel therapeutic agents.

-

Scaffold for Library Synthesis: The free amino group at the C-6 position can be readily acylated, alkylated, or otherwise modified to generate a diverse library of derivatives. These libraries can then be screened against a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

-

Peptidomimetics: The amino-diazepanone structure can be considered a peptidomimetic, capable of mimicking the turns and loops of peptides. This makes it a promising scaffold for the design of inhibitors of protein-protein interactions.

-

Probes for Chemical Biology: The compound could be functionalized with fluorescent tags or affinity labels to create chemical probes for studying the function and localization of specific proteins.

Conclusion

This compound is a well-defined chemical entity with significant, albeit largely unexplored, potential in the field of medicinal chemistry. Its structure combines the privileged 1,4-diazepan-5-one scaffold with a strategically placed Cbz-protected nitrogen and a free amino group, making it an ideal building block for the synthesis of more complex and potentially bioactive molecules. This guide provides a foundational understanding of its properties, the critical role of its constituent functional groups, a plausible synthetic strategy, and a forward-looking perspective on its applications. It is hoped that this will encourage further research into this and related compounds, ultimately leading to the discovery of novel therapeutic agents.

References

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Power of Protected Amines: N-Cbz-1,2-diaminoethane in Advanced Organic Synthesis. [Link]

-

Xu, X. M., Chen, S., Duan, S. L., Wang, X. M., Liu, Q., & Sun, K. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(18), 4268. [Link]

-

ResearchGate. Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Amerigo Scientific. 6-amino-5-oxo-d[2][3]iazepane-1-carboxylic acid benzyl ester. [Link]

- Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

-

Gomaa, A. M., Ali, M. M., & El-Aal, A. A. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[2][3]iazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051. [Link]

-

D'Souza, C., & D'Souza, P. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Antibiotics, 12(1), 532. [Link]

Sources

- 1. 6-AMINO-5-OXO-[1,4]DIAZEPANE-1-CARBOXYLIC ACID BENZYL ESTER | 784156-97-4 [sigmaaldrich.com]

- 2. 6-Amino-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 784156-97-4|this compound|BLD Pharm [bldpharm.com]

- 6. 6-amino-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester - Amerigo Scientific [amerigoscientific.com]

- 8. benchchem.com [benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

I. Synthetic Strategy: An Orthogonal Approach to a Privileged Scaffold

An In-Depth Technical Guide to the Synthesis of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for this compound, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis leverages established principles of peptide chemistry, including orthogonal protection strategies and intramolecular cyclization, to construct the seven-membered diazepanone ring system. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for the chosen methodology. The 1,4-diazepine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties[1].

The synthesis of this compound is predicated on a multi-step sequence that begins with a commercially available, orthogonally protected amino acid. The core of this strategy is the construction of a linear dipeptide-like precursor, followed by an intramolecular cyclization to form the desired seven-membered ring. The final step involves selective deprotection to unmask the 6-amino group.

The key pillars of this synthetic approach are:

-

Orthogonal Protecting Groups: The use of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups is central to this pathway. These groups are "orthogonal," meaning one can be removed under specific conditions without affecting the other[2][3][4]. This allows for precise control over which functional groups react at each stage of the synthesis. The Boc group is labile to acid, while the Cbz group is typically removed by hydrogenolysis.

-

Linear Precursor Assembly: The synthesis begins by coupling two key building blocks to form a linear precursor. This is analogous to dipeptide synthesis, a well-established and highly optimized set of reactions in organic chemistry[5][6][7].

-

Intramolecular Cyclization: The formation of the 1,4-diazepan-5-one ring is achieved through an intramolecular amide bond formation. This is a crucial step that transforms the linear precursor into the cyclic target scaffold. The success of this step is often dependent on high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization[8].

II. Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from the starting material, Nα-Cbz-Nγ-Boc-L-2,4-diaminobutyric acid, to the final product.

Caption: Synthetic route for this compound.

III. Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Step 1: Activation of Nα-Cbz-Nγ-Boc-L-2,4-diaminobutyric acid

The synthesis commences with the activation of the carboxylic acid of the starting material to facilitate the subsequent coupling reaction.

-

Dissolve Nα-Cbz-Nγ-Boc-L-2,4-diaminobutyric acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N-hydroxysuccinimide (NHS) (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude Nα-Cbz-Nγ-Boc-L-Dab-NHS ester, which is used in the next step without further purification.

Rationale: The use of DCC and NHS is a standard method for activating carboxylic acids for amide bond formation. This creates a more reactive species that is less prone to racemization compared to other activation methods.

Step 2: Coupling with Glycine Methyl Ester to Form the Linear Precursor

The activated amino acid is then coupled with glycine methyl ester to form the linear dipeptide-like precursor.

-

Dissolve the crude Nα-Cbz-Nγ-Boc-L-Dab-NHS ester from the previous step in anhydrous DCM.

-

In a separate flask, dissolve glycine methyl ester hydrochloride (1.2 eq) in DCM and add triethylamine (Et3N) (2.5 eq) to neutralize the salt and provide a basic environment.

-

Add the glycine methyl ester solution to the activated amino acid solution.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure linear precursor: methyl (S)-2-((S)-2-((benzyloxy)carbonylamino)-4-((tert-butoxycarbonyl)amino)butanamido)acetate.

Step 3: Saponification and Intramolecular Cyclization

The methyl ester of the linear precursor is saponified, and the resulting carboxylic acid is activated for intramolecular cyclization.

-

Saponification: Dissolve the linear precursor (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.

-

Cyclization: Dissolve the carboxylic acid from the previous step in a large volume of anhydrous dimethylformamide (DMF) to achieve high dilution (approximately 0.01 M). Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction mixture at room temperature for 24-48 hours.

-

Remove the DMF under high vacuum.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield Benzyl (S)-6-((tert-butoxycarbonyl)amino)-5-oxo-1,4-diazepane-1-carboxylate.

Rationale: The saponification step is necessary to generate the free carboxylic acid required for the subsequent amide bond formation. The intramolecular cyclization is the key ring-forming step. The use of a peptide coupling agent like HATU efficiently promotes the amide bond formation. High dilution is critical to minimize intermolecular side reactions and maximize the yield of the desired cyclic product.

Step 4: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group from the 6-amino functionality.

-

Dissolve the Boc-protected diazepanone from the previous step in DCM.

-

Add trifluoroacetic acid (TFA) (10-20 eq) and stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

-

Filter the solid and wash with diethyl ether to obtain the TFA salt of this compound.

-

If the free amine is desired, the TFA salt can be neutralized with a mild base.

Rationale: TFA is a standard reagent for the cleavage of Boc protecting groups. The acidic conditions are mild enough to leave the Cbz group intact, demonstrating the principle of orthogonal protection.

IV. Quantitative Data Summary

The following table summarizes the expected reagents and yields for a representative synthesis. Actual yields may vary depending on the specific reaction conditions and purification efficiency.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Nα-Cbz-Nγ-Boc-L-Dab-OH | NHS, DCC | Nα-Cbz-Nγ-Boc-L-Dab-NHS | >95 (crude) |

| 2 | Nα-Cbz-Nγ-Boc-L-Dab-NHS | Glycine methyl ester, Et3N | Linear Precursor | 70-85 |

| 3 | Linear Precursor | 1. LiOH; 2. HATU, DIPEA | Boc-protected Diazepanone | 50-70 |

| 4 | Boc-protected Diazepanone | TFA | Final Product (TFA salt) | >90 |

V. Conclusion

The synthetic pathway detailed in this guide provides a reliable and reproducible method for the preparation of this compound. By employing a strategy rooted in the principles of orthogonal protection and intramolecular cyclization, this guide offers a clear and logical approach for accessing this valuable heterocyclic scaffold. The provided protocol, along with the scientific rationale, should serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

VI. References

-

Fiveable. Orthogonal Protection Definition. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

-

Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

-

PubMed. A concise synthesis of 1,4-dihydro-[2]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. [Link]

-

PMC. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]

-

PMC. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

-

PubMed. Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. [Link]

-

Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

Google Patents. Synthetic method of Fmoc-Dab(Boc)-OH.

-

RSC Publishing. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]

-

ResearchGate. Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. [Link]

-

PMC. Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investigations. [Link]

-

Sino-Biochemical Laboratory Co.,Ltd. Z-Dab(Boc)-OH.DCHA CAS NO.3350-13-8. [Link]

-

Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. [Link]

-

Aapptec Peptides. Fmoc-D-Dab(Boc)-OH; CAS 114360-56-4. [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

Google Books. Chemistry of peptide synthesis.

-

MDPI. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][2]diazepines. [Link]

-

Google Patents. Production method of 1,4-diazepane derivatives.

-

Nature. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. [Link]

-

Appr-esk.com. benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate. [Link]

-

Amerigo Scientific. 6-amino-5-oxo-[2]diazepane-1-carboxylic acid benzyl ester. [Link]

-

Google Patents. Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

-

PubMed. Cyclization strategies in peptide derived drug design. [Link]

-

W. R. Grace & Co. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

PMC. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

-

BIOSYNCE. Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate CAS 1359072-90-4. [Link]

-

PubChem. benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 1-Cbz-[1,4]diazepan-5-one [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly[[[μ3-N′-(carboxymethyl)ethylenediamine-N,N,N′-triacetato]dysprosium(III)] trihydrate] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]

- 8. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate is a complex heterocyclic molecule featuring a benzyl carbamate, a seven-membered diazepane ring containing a lactam, and a primary amine. As a potential intermediate in pharmaceutical synthesis, a thorough understanding of its physicochemical properties is paramount for process development, formulation, and ensuring the quality of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. It outlines predictive insights based on its structural motifs and presents robust, field-proven methodologies for its empirical characterization. The protocols described herein are designed as self-validating systems, grounded in established principles of pharmaceutical analysis and regulatory expectations.

Introduction and Molecular Profile

The rational development of any pharmaceutical agent or intermediate necessitates a deep understanding of its fundamental chemical and physical properties. Among these, solubility and stability are critical attributes that influence everything from reaction kinetics and purification strategies to bioavailability and shelf-life. This compound incorporates several functional groups that dictate its behavior in various chemical environments.

-

Benzyl Carbamate: This group provides a significant hydrophobic character while also serving as a common protecting group for amines. Its stability can be susceptible to hydrolytic and hydrogenolytic cleavage.

-

1,4-Diazepane-5-one: This seven-membered ring contains a lactam (a cyclic amide). Lactam rings, particularly in strained systems, can be prone to hydrolysis under acidic or basic conditions.[1][2][3]

-

Primary Amine: The free amino group is a site for potential salt formation, oxidation, and other reactions. Its basicity will significantly influence the molecule's solubility in aqueous media at different pH values.

This guide will deconstruct the molecule's properties based on these functionalities, providing a framework for its systematic evaluation.

Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is the first step in any characterization workflow.

| Property | Value | Source |

| CAS Number | 784156-97-4 | Santa Cruz Biotechnology[4] |

| Molecular Formula | C₁₃H₁₇N₃O₃ | Amerigo Scientific[5] |

| Molecular Weight | 263.29 g/mol | Amerigo Scientific[5] |

| Appearance | Solid (predicted) | CymitQuimica[6] |

| pKa (Predicted) | The primary amine is expected to be basic. The lactam nitrogen is weakly basic, and the carbamate is generally neutral. Precise prediction requires specialized software but is crucial for understanding pH-dependent solubility. | N/A |

| LogP (Predicted) | The combination of the hydrophobic benzyl group and polar amine/amide functionalities suggests a moderate LogP value. This indicates a balance between aqueous and lipid solubility. | N/A |

Solubility Profiling: A Predictive and Experimental Approach

Solubility dictates the choice of solvents for synthesis, purification, and formulation. A comprehensive solubility profile is therefore essential.

Theoretical Solubility Assessment

The structure of this compound suggests a nuanced solubility profile. The benzyl carbamate moiety imparts significant non-polar character, favoring solubility in organic solvents like toluene, dichloromethane, and ethyl acetate.[7][8] Conversely, the primary amine, lactam carbonyl, and carbamate carbonyl can act as hydrogen bond acceptors, while the amine N-H can act as a donor, allowing for potential solubility in polar protic solvents like alcohols (methanol, ethanol) and some degree of solubility in water, which will be highly pH-dependent.[9]

Experimental Protocol for Solubility Determination

A robust empirical determination of solubility is critical. The following protocol outlines a standard isothermal shake-flask method.

Objective: To determine the equilibrium solubility of the compound in a range of pharmaceutically relevant solvents at a controlled temperature (e.g., 25°C and 37°C).

Materials:

-

This compound

-

Calibrated analytical balance

-

Scintillation vials or HPLC vials with caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV, see Section 4)

-

Solvents:

-

Purified Water (Type I)

-

pH Buffers: 1.2 (SGF), 4.5 (Acetate), 6.8 (Phosphate, SIF), 7.4 (Phosphate)

-

Organic Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO)

-

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber. Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the assay.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by accounting for the dilution factor.

Anticipated Solubility Data Presentation

The results should be compiled into a clear, comparative table.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Classification |

| Purified Water | ~7 | 25 | (Experimental Data) | (e.g., Sparingly soluble) |

| 0.1 N HCl | 1.2 | 25 | (Experimental Data) | (e.g., Soluble) |

| Acetate Buffer | 4.5 | 25 | (Experimental Data) | (e.g., Slightly soluble) |

| Phosphate Buffer | 6.8 | 25 | (Experimental Data) | (e.g., Sparingly soluble) |

| Phosphate Buffer | 7.4 | 25 | (Experimental Data) | (e.g., Very slightly soluble) |

| Methanol | N/A | 25 | (Experimental Data) | (e.g., Freely soluble) |

| Ethanol | N/A | 25 | (Experimental Data) | (e.g., Soluble) |

| Acetonitrile | N/A | 25 | (Experimental Data) | (e.g., Slightly soluble) |

| Acetone | N/A | 25 | (Experimental Data) | (e.g., Soluble) |

| DMSO | N/A | 25 | (Experimental Data) | (e.g., Very soluble) |

Causality: The expected higher solubility in acidic media (pH 1.2) is due to the protonation of the primary amine to form a more polar and water-soluble ammonium salt. The high solubility in organic solvents like methanol and DMSO is driven by favorable dipole-dipole interactions and hydrogen bonding.

Stability Profile and Forced Degradation

Understanding the chemical stability of a molecule is crucial for defining storage conditions, identifying potential impurities, and developing a stable formulation. Forced degradation (or stress testing) is a regulatory requirement and a scientific necessity to elucidate the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[10][11] This process is essential for developing and validating stability-indicating analytical methods.[12][13]

Predicted Degradation Pathways

The molecule's functional groups suggest several potential degradation pathways under stress conditions.

Caption: Predicted degradation pathways for the target molecule.

-

Hydrolytic Degradation: The lactam amide bond is a primary target for both acid and base-catalyzed hydrolysis, which would result in the opening of the seven-membered ring.[1][2][3] The benzyl carbamate ester linkage is also susceptible to hydrolysis, particularly under basic conditions, which would yield the unprotected diazepane core and benzyl alcohol.[14]

-

Oxidative Degradation: The secondary amine within the diazepane ring is susceptible to oxidation, potentially forming N-oxides or other degradation products.[15][16] Peroxides present as impurities in excipients are a common cause of such oxidation in finished drug products.[15]

-

Photodegradation: The presence of the benzyl chromophore suggests a potential for photosensitivity. As per ICH Q1B guidelines, exposure to UV and visible light could initiate radical-mediated degradation pathways.[5][17][18][19][20]

Experimental Protocol for Forced Degradation

Objective: To generate likely degradation products and assess the intrinsic stability of the molecule under various stress conditions. An appropriate level of degradation is typically targeted at 5-20% to ensure that primary degradants are formed without overly complex secondary degradation.[13]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl. Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period. Note: Base hydrolysis is often faster than acid hydrolysis for amides and esters.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Incubate at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B specifications (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[18][20] A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions.

-

-

Sample Quenching and Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively, to halt the reaction.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method (see Section 4).

-

Stability-Indicating Analytical Method (SIAM)

A validated SIAM is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[21][22] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[23]

Workflow for SIAM Development

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended HPLC Method Protocol

Objective: To develop an RP-HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation studies.

| Parameter | Recommended Condition | Rationale / Justification |

| Instrument | HPLC with Photodiode Array (PDA) or UV-Vis Detector | PDA allows for peak purity analysis and selection of the optimal detection wavelength. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for the molecule and is a robust starting point for method development. |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | Provides acidic pH to ensure protonation of the amine, leading to sharp peak shapes. TFA offers excellent ion-pairing for basic compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient | Start with a low %B (e.g., 10%) and ramp to a high %B (e.g., 95%) over 20-30 minutes. | A gradient is necessary to elute the parent compound and separate it from potentially more polar (hydrolyzed) and less polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30-40°C | Elevated temperature can improve peak shape and reduce viscosity, but should be tested for on-column stability. |

| Detection | UV at ~215 nm and 254 nm | The benzyl group will have a strong absorbance around 254 nm. The amide and carbamate chromophores absorb at lower wavelengths (~215 nm). Monitoring multiple wavelengths ensures detection of all relevant species. |

| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |

Recommended Handling and Storage

Based on the predicted stability liabilities, the following handling and storage conditions are recommended to preserve the integrity of this compound:

-

Storage Temperature: Store in a well-closed container at controlled room temperature or refrigerated (2-8°C) to minimize thermal degradation.

-

Protection from Light: The compound should be stored in light-resistant containers to prevent photodegradation.

-

Protection from Moisture: Store under dry conditions, preferably with a desiccant, to minimize the risk of hydrolysis.

-

Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Conclusion

While specific experimental data for this compound is not widely published, a robust scientific framework based on its constituent functional groups allows for the prediction of its solubility and stability profile. The primary stability concerns are hydrolysis of the lactam and carbamate functionalities and, to a lesser extent, oxidation of the secondary amine and photodegradation. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to systematically characterize this molecule. By implementing these methodologies, scientists can ensure the generation of high-quality, reliable data essential for advancing drug development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzyl carbamate | 621-84-1 [chemicalbook.com]

- 8. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 15. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. m.youtube.com [m.youtube.com]

- 20. q1scientific.com [q1scientific.com]

- 21. royed.in [royed.in]

- 22. ijsdr.org [ijsdr.org]

- 23. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to the Discovery and History of 1,4-Diazepan-5-one Derivatives

Abstract

The 1,4-diazepan-5-one core is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique conformational flexibility and capacity for diverse substitution have established it as a valuable template in modern drug discovery. This guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies pertaining to 1,4-diazepan-5-one derivatives. We will explore the progression from classical condensation reactions to the advent of powerful multi-component reaction strategies, detailing the underlying chemical principles and providing field-proven experimental protocols. Furthermore, this document will examine the biological significance of this scaffold, focusing on its interaction with key physiological targets, and will present a critical analysis of structure-activity relationships that guide the rational design of new therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important chemical class.

Introduction: The Emergence of a Privileged Scaffold

Seven-membered rings, particularly those incorporating nitrogen atoms, occupy a unique and valuable region of chemical space for drug development. The 1,4-diazepan-5-one skeleton, a seven-membered lactam, offers a compelling blend of structural rigidity and conformational adaptability. This allows its derivatives to present appended pharmacophores in precise three-dimensional orientations, facilitating potent and selective interactions with biological targets.

While the history of seven-membered nitrogen heterocycles is famously dominated by the benzodiazepines, such as diazepam, which feature a fused benzene ring, the non-fused 1,4-diazepan-5-one core has carved its own significant niche.[1][2] These derivatives have demonstrated a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1] This guide will illuminate the journey of this versatile scaffold from its foundational synthesis to its current status as a cornerstone in the design of novel therapeutics.

Historical Perspective and Discovery

The conceptual origins of 1,4-diazepan-5-one synthesis lie in classical cyclization chemistry. Early approaches focused on the intramolecular condensation of linear precursors containing the requisite functionalities. A foundational strategy involves the cyclization of a β-amino amide, specifically a derivative of N-(2-aminoethyl)-β-alanine. This seemingly straightforward approach establishes the core ring structure through the formation of an amide bond between the terminal amine and the carboxylic acid (or its activated derivative).

While a single seminal "discovery" paper for the parent, unsubstituted 1,4-diazepan-5-one is not as clearly defined as that for its famous benzodiazepine relatives, its synthesis is logically derived from established principles of lactam formation. The synthesis of diazepam in the late 1950s spurred immense interest in seven-membered diazepine rings, which undoubtedly catalyzed exploration into related, non-fused systems.[3][4] The fundamental chemical logic dictates that a molecule like N-(2-aminoethyl)-β-alanine, upon heating or treatment with a coupling agent, would undergo intramolecular dehydration to yield the target lactam. These early methods, while effective, often required harsh conditions and offered limited scope for introducing molecular diversity.

Evolution of Synthetic Methodologies

The synthesis of 1,4-diazepan-5-one derivatives has evolved significantly, moving from linear, multi-step cyclizations to highly convergent and efficient multi-component reactions (MCRs). This progression reflects a broader trend in medicinal chemistry towards atom economy, speed, and the rapid generation of compound libraries.

Classical Approach: Intramolecular Cyclocondensation

The classical synthesis relies on the formation of the seven-membered ring through an intramolecular reaction. A representative pathway involves the reaction of ethylenediamine with an acrylic acid derivative (e.g., ethyl acrylate). This initially forms a β-amino ester, which can then be induced to cyclize, often under thermal conditions, to form the 1,4-diazepan-5-one core.

Causality in Experimental Design: The choice of an acrylate derivative is critical; the electrophilic β-carbon is susceptible to Michael addition by one of the amines of ethylenediamine, while the ester functionality provides a latent electrophile for the final cyclization with the second amine. The reaction is often performed at elevated temperatures to overcome the entropic barrier of forming a seven-membered ring.

Objective: To synthesize the parent 1,4-diazepan-5-one ring.

Materials:

-

Ethylenediamine (1.0 equiv)

-

Ethyl acrylate (1.0 equiv)

-

Ethanol (as solvent)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add ethylenediamine (1.0 equiv) dissolved in absolute ethanol.

-

Slowly add ethyl acrylate (1.0 equiv) to the solution at room temperature with stirring. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of starting materials and the formation of the intermediate N-(2-aminoethyl)-β-alanine ethyl ester.

-

Continue refluxing for 12-24 hours to promote the intramolecular cyclization and elimination of ethanol. The use of a Dean-Stark trap can facilitate the removal of ethanol and drive the equilibrium towards the product.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by distillation under high vacuum to yield 1,4-diazepan-5-one.

Modern Approach: The Ugi Multi-Component Reaction

The advent of MCRs revolutionized the synthesis of complex molecules. The Ugi four-component reaction (Ugi-4CR) has emerged as a particularly powerful tool for constructing 1,4-diazepan-5-one derivatives.[5] This reaction brings together an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide in a single, highly efficient step to form an α-acylamino amide intermediate. By carefully choosing bifunctional starting materials, a subsequent intramolecular cyclization step can be orchestrated to form the desired diazepanone ring. This is often referred to as an Ugi-deprotection-cyclization (UDC) strategy.[5]

Causality in Experimental Design: The power of the UDC strategy lies in its convergence and diversity. By using a bifunctional amine (like methyl anthranilate, which contains an amine and an ester) or a protected amino aldehyde (like Boc-glycinal), the Ugi reaction installs all the necessary components.[5] The subsequent deprotection (e.g., acid-catalyzed removal of a Boc group) unmasks a nucleophile, which then attacks an electrophilic center (e.g., an ester or ketone) generated in the Ugi step to forge the seven-membered ring. This allows for the introduction of multiple points of diversity in a single, streamlined workflow.

Caption: UDC workflow for 1,4-diazepan-5-one synthesis.

Objective: To synthesize a 1,4-benzodiazepine-6-one derivative via a two-step, one-pot procedure.

Materials:

-

Methyl anthranilate (Amine component, 1.0 equiv)

-

Boc-glycinal (Carbonyl component, 1.1 equiv)

-

Carboxylic acid (e.g., Acetic acid, 1.0 equiv)

-

Isocyanide (e.g., tert-Butyl isocyanide, 1.0 equiv)

-

Methanol (MeOH, solvent for Ugi)

-

Trifluoroacetic acid (TFA)

-

1,2-Dichloroethane (DCE, solvent for cyclization)

Procedure:

-

Ugi Reaction: In a reaction vial, dissolve methyl anthranilate (1.0 equiv), the carboxylic acid (1.0 equiv), and Boc-glycinal (1.1 equiv) in methanol.

-

Add the isocyanide (1.0 equiv) to the mixture and stir at room temperature for 48 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol, yielding the crude Ugi product. Trustworthiness Note: It is often unnecessary to purify this intermediate; the crude product is taken directly to the next step, which enhances the overall efficiency.

-

Deprotection and Cyclization: Dissolve the crude Ugi product in 1,2-dichloroethane (DCE).

-

Add trifluoroacetic acid (TFA, typically 10-20% v/v) to the solution. The TFA serves as the catalyst to cleave the Boc protecting group.

-

Heat the mixture to 40-50 °C and stir overnight. The removal of the Boc group unmasks a primary amine, which spontaneously undergoes intramolecular cyclization with the methyl ester to form the seven-membered lactam ring.

-

After cooling to room temperature, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by flash column chromatography on silica gel to obtain the desired 1,4-benzodiazepine-6-one derivative.

Biological Significance and Mechanism of Action

The therapeutic relevance of 1,4-diazepan-5-one derivatives is closely linked to that of the broader class of benzodiazepines. The primary molecular target for many of these compounds is the gamma-aminobutyric acid type A (GABA-A) receptor .[6]

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[6] It is a pentameric protein complex that forms a central pore permeable to chloride ions (Cl⁻).[7] The binding of the endogenous neurotransmitter GABA to its site on the receptor causes the channel to open, leading to an influx of Cl⁻ ions.[8][9] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming or inhibitory effect on the nervous system.[10]

1,4-Diazepan-5-one derivatives, particularly the benzo-fused analogues, act as positive allosteric modulators of the GABA-A receptor.[6] They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[7] This binding event does not open the channel directly but instead induces a conformational change in the receptor that increases its affinity for GABA.[6] The result is an enhanced GABAergic effect: at a given concentration of GABA, the channel opens more frequently, leading to a greater influx of chloride ions and a more potent inhibitory signal. This mechanism underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these compounds.

Caption: Allosteric modulation of the GABA-A receptor.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,4-diazepan-5-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. Extensive Quantitative Structure-Activity Relationship (QSAR) studies on the related benzodiazepines have provided a robust framework for understanding these relationships.[11][12]

Key SAR insights include:

-

Position 7 (on benzo-fused analogs): An electron-withdrawing group, such as a halogen (e.g., chlorine in Diazepam) or a nitro group, is generally required for high anxiolytic activity.[13]

-

Phenyl group at Position 5: This group is often crucial for binding. Substituents on this phenyl ring, particularly at the 2' or 4' positions, can modulate potency and selectivity.

-

N1-Substitution: Small alkyl groups, like a methyl group, are often optimal. Larger substituents can decrease activity.

-

Fused Rings: The addition of a triazole or imidazole ring (e.g., in alprazolam or midazolam) can significantly increase binding affinity and alter the pharmacological profile.[13]

While much of the data is for benzo-fused systems, these principles provide a strong starting point for the design of non-fused 1,4-diazepan-5-one derivatives. The following table presents representative data for a series of designer benzodiazepines, illustrating the impact of structural modifications on their predicted binding affinity for the GABA-A receptor.

Table 1: Predicted Biological Activity (log 1/IC50) for a Series of Designer Benzodiazepines [12]

| Compound Name | R1 | R7 | R2' | Predicted log(1/IC50) | Predicted Activity Class |

| Flubromazepam | -H | -Br | -F | 8.86 | High |

| Nifoxipam | -H | -NO2 | -F | 8.85 | High |

| Flunitrazolam | Fused Triazole | -NO2 | -F | 8.84 | High |

| Clonazolam | Fused Triazole | -NO2 | -Cl | 8.82 | High |

| Meclonazepam | -CH3 | -NO2 | -Cl | 8.78 | High |

| Diclazepam | -H | -Cl | -Cl | 8.04 | High |

| Etizolam | Fused Thiophene | -Cl | -H | 7.97 | Medium |

| Diazepam | -CH3 | -Cl | -H | 7.42 | Medium |

Data adapted from a QSAR study predicting binding affinity to GABA-A receptors. Higher log(1/IC50) values indicate stronger predicted binding.[12]

Future Perspectives and Challenges

The 1,4-diazepan-5-one scaffold continues to be a fertile ground for drug discovery. The power of modern synthetic methods, especially MCRs, allows for the creation of vast libraries of novel derivatives with unprecedented speed and efficiency. Future research will likely focus on several key areas:

-

Target Selectivity: Moving beyond the classical GABA-A receptor, researchers are exploring derivatives that target other receptors, enzymes, and protein-protein interactions with greater selectivity.

-

Asymmetric Synthesis: Developing robust methods for the enantioselective synthesis of chiral 1,4-diazepan-5-ones is crucial, as different enantiomers often exhibit vastly different biological activities and safety profiles.

-

Novel Biological Applications: The scaffold's versatility makes it a candidate for developing agents against emerging therapeutic targets in areas like oncology, neurodegenerative diseases, and infectious diseases.

The primary challenge remains the rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to translate potent in-vitro activity into safe and effective in-vivo therapeutics.

References

-

Nawafleh, A. N., Al-Rifai, A. A., & Al-Hadidi, K. A. (2022). GABA Receptors Can Depolarize the Neuronal Membrane Potential via Quantum Tunneling of Chloride Ions. Cureus, 14(3), e23574. [Link]

-

Herb, A., Digles, D., & Ecker, G. F. (2021). The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals (Basel, Switzerland), 14(8), 720. [Link]

-

Olsen, R. W. (2018). GABA A receptor: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 147(5), 585-602. [Link]

-

Payne, J. A., Rivera, C., Voipio, J., & Kaila, K. (2003). Cation-chloride co-transporters in neuronal communication, development and trauma. Trends in Neurosciences, 26(4), 199-206. [Link]

-

Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224–40231. [Link]

-

ResearchGate. (n.d.). The figure represents a schematic diagram of chloride ion movement in the GABA receptor. [Link]

-

Andrews, R. J., & Sirikhelda, A. (2017). The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. UCL Discovery. [Link]

-

Cadeddu, A., et al. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals, 14(8), 720. [Link]

-

Archer, G. A., & Sternbach, L. H. (1980). New synthesis of diazepam. The Journal of Organic Chemistry, 45(9), 1675–1681. [Link]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

-

Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules (Basel, Switzerland), 10(2), 407–416. [Link]

-

Rhodium. (n.d.). Diazepam (Valium) Synthesis. Erowid. [Link]

-

Velusamy, M., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. SpringerPlus, 4, 168. [Link]

-

Sadek, B., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1249113. [Link]

-

Kreye, O., Westermann, B., & Dömling, A. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(4), 239-244. [Link]

-

Heravi, M. M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(4), 3045-3058. [Link]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

-

Kudaj, A., & Olma, A. (2012). A convenient route to optically pure α-alkyl-β-(sec-amino)alanines. Amino acids, 43(4), 1761–1766. [Link]

-

Chatterjee, T., et al. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Scientific Reports, 6, 31671. [Link]

-

Bédard, A. C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4. [Link]

-

Corominas-Faja, B., et al. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry, 9, 1-13. [Link]

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: fundamentals and applications in chemistry and biology. American Chemical Society. [Link]

-

ResearchGate. (n.d.). The benzodiazepine data set used in this study. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Diazepam (Valium) Synthesis [erowid.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Depolarising and hyperpolarising actions of GABAA receptor activation on GnRH neurons: towards an emerging consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABA Receptors Can Depolarize the Neuronal Membrane Potential via Quantum Tunneling of Chloride Ions: A Quantum Mathematical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate potential biological activity

An In-depth Technical Guide to the Potential Biological Activity of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Authored by a Senior Application Scientist

Preamble: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones for the development of novel therapeutics. The 1,4-diazepane nucleus is one such "privileged scaffold," renowned for its conformational flexibility and ability to present substituents in a defined three-dimensional space, making it an ideal starting point for engaging with a variety of biological targets. This guide focuses on a specific, yet largely unexplored, derivative: this compound. While currently positioned primarily as a chemical building block, its structural features hint at a rich, untapped potential for significant biological activity. This document aims to provide a comprehensive analysis of this potential, grounded in established pharmacological principles and proposing a clear, actionable roadmap for its investigation.

Structural Dissection and Bio-isosteric Considerations

This compound possesses a unique combination of structural motifs that merit close examination. The core 1,4-diazepan-5-one ring is a close relative of the well-known 1,4-benzodiazepine skeleton, which forms the basis for a multitude of clinically successful drugs, most notably diazepam.[1][2][3] The key difference lies in the absence of the fused benzene ring, which may alter its pharmacokinetic properties and target selectivity.

The presence of a primary amino group at the 6-position is a critical feature, offering a handle for further chemical modification and a potential key interaction point with biological targets through hydrogen bonding. The benzyl carboxylate group at the 1-position is likely a carbobenzyloxy (Cbz) protecting group, which can be readily removed to unveil a secondary amine, providing another avenue for derivatization and exploration of structure-activity relationships (SAR).

Hypothesized Biological Activities and Potential Molecular Targets

Based on structural analogy to known pharmacologically active compounds, we can hypothesize several promising avenues for the biological activity of this compound and its derivatives.

Central Nervous System (CNS) Modulation: A GABAergic Hypothesis

The most immediate parallel to draw is with the benzodiazepine class of drugs, which are positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor.[2] Diazepam and related compounds bind to a specific site on the GABAA receptor, enhancing the effect of the endogenous neurotransmitter GABA, leading to neuronal hyperpolarization and a general depressant effect on the central nervous system.[2] This manifests as anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][4][5]

It is plausible that the 1,4-diazepan-5-one core of our target molecule could also interact with the GABAA receptor. The substitution pattern will be critical in determining the nature and affinity of this interaction.

Anticancer Potential: A Growing Area for Diazepane Scaffolds

Recent research has highlighted the anticancer potential of various 1,4-diazepine and benzodiazepine derivatives.[6][7][8] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The precise mechanisms are often multifaceted and can involve targeting pathways distinct from the GABAA receptor. The structural novelty of this compound makes it a compelling candidate for screening against a panel of cancer cell lines.

Orexin Receptor Antagonism: A Role in Sleep Regulation

The diazepane scaffold has also been successfully employed in the development of orexin receptor antagonists, such as suvorexant, for the treatment of insomnia.[9][10] Orexin signaling is crucial for maintaining wakefulness, and its antagonism promotes sleep. The conformational properties of the diazepane ring in our molecule of interest may allow it to fit into the binding pockets of orexin 1 (OX1) and orexin 2 (OX2) receptors.

Proposed Experimental Workflows for Target Validation

To systematically investigate the hypothesized biological activities, a tiered approach is recommended, starting with high-throughput in vitro assays and progressing to more complex cellular and in vivo models for promising candidates.

Workflow for CNS Activity Assessment

Caption: Proposed workflow for CNS activity validation.

Step-by-Step Protocol: GABAA Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABAA receptor.

-

Materials:

-

Rat or human brain membrane preparations (rich in GABAA receptors).

-

Radioligand, e.g., [3H]-Flunitrazepam.

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of unlabeled diazepam).

-

Scintillation cocktail and scintillation counter.

-

-

Procedure:

-

Incubate the brain membrane preparation with the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filter-bound membranes using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.